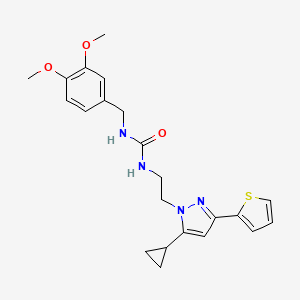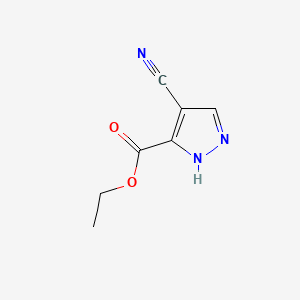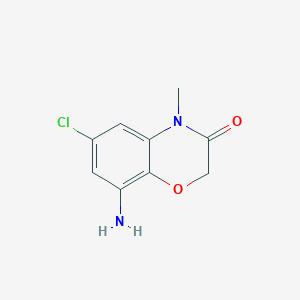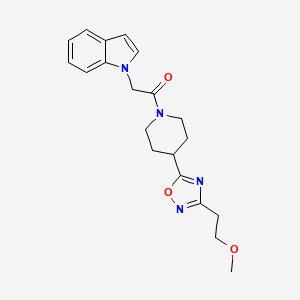
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is a compound of significant interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea involves multiple steps. Typically, the synthesis starts with the formation of the pyrazole ring followed by the introduction of the cyclopropyl and thiophen-2-yl groups. The subsequent steps involve the attachment of the 3,4-dimethoxybenzyl group and finally the urea formation.
Industrial Production Methods
In industrial settings, the production may involve optimizing the reaction conditions to maximize yield and efficiency. This includes using high-purity reagents, controlled reaction environments, and advanced purification techniques.
化学反応の分析
Types of Reactions It Undergoes
This compound is known to undergo various types of chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms.
Substitution: Allowing the replacement of specific groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substituting agents like halogens.
Major Products Formed from These Reactions
The major products formed depend on the type of reaction. For instance:
Oxidation typically yields oxidized pyrazole derivatives.
Reduction can lead to the formation of deoxygenated products.
Substitution reactions result in various substituted pyrazoles.
科学的研究の応用
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea finds applications in diverse fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action involves the interaction of the compound with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, enzyme inhibition, or receptor antagonism.
類似化合物との比較
Comparison with Other Similar Compounds
Compared to other similar compounds, 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea stands out due to its unique structural features, such as the cyclopropyl and thiophen-2-yl groups.
List of Similar Compounds
1-(2-(5-cyclopropyl-3-(phenyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
1-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
This compound's distinctiveness lies in its specific substitution patterns and resultant chemical properties, making it an intriguing subject for ongoing research.
特性
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-28-19-8-5-15(12-20(19)29-2)14-24-22(27)23-9-10-26-18(16-6-7-16)13-17(25-26)21-4-3-11-30-21/h3-5,8,11-13,16H,6-7,9-10,14H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULKSMSFZLCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2726237.png)







![2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2726254.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726255.png)
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2726256.png)
